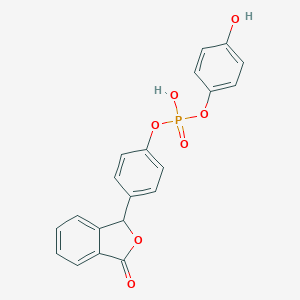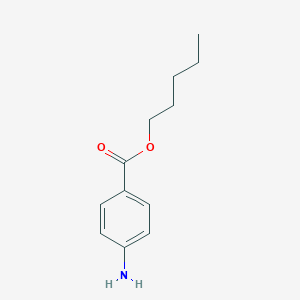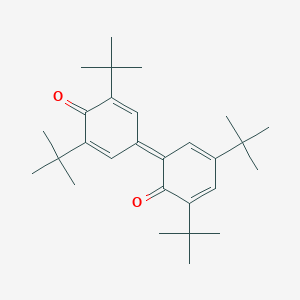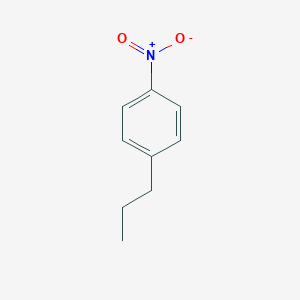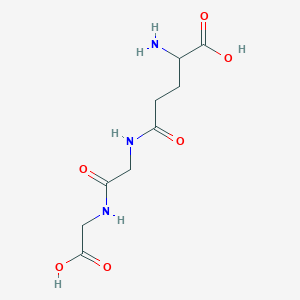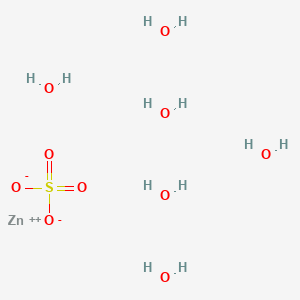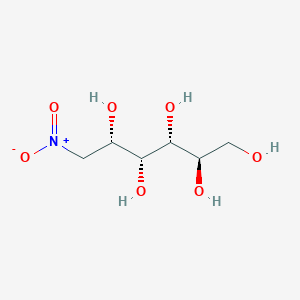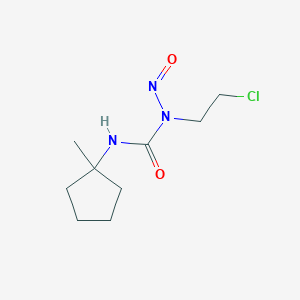
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea, commonly known as CCNU, is a chemotherapy drug that has been used in the treatment of various types of cancers. It belongs to the class of alkylating agents and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
作用機序
CCNU works by attaching to the DNA within cancer cells and disrupting their ability to replicate and divide. This causes the cancer cells to die, while healthy cells are able to repair the damage caused by CCNU. The drug is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
生化学的および生理学的効果
CCNU can cause a range of side effects, including nausea, vomiting, fatigue, and decreased appetite. It can also cause damage to the bone marrow, leading to a decrease in the production of red and white blood cells. In rare cases, CCNU can cause liver and kidney damage.
実験室実験の利点と制限
CCNU has been widely used in laboratory experiments due to its ability to induce apoptosis in cancer cells. However, its toxicity and potential side effects make it difficult to use in certain experiments. Additionally, its ability to cross the blood-brain barrier can make it difficult to study its effects on other organs and tissues.
将来の方向性
There are several areas of research that could be explored related to CCNU. One area of interest is the development of new formulations of the drug that could reduce its toxicity and side effects. Another area of research is the use of CCNU in combination with other drugs to increase its effectiveness. Additionally, more research could be done to understand the mechanisms by which CCNU induces apoptosis in cancer cells.
合成法
CCNU is synthesized through a reaction between 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-methylcyclopentanol in the presence of a base. The resulting product is then purified and isolated through various methods such as recrystallization, column chromatography, and distillation.
科学的研究の応用
CCNU has been extensively studied for its effectiveness in treating brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to increase their effectiveness. Research has shown that CCNU can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
特性
CAS番号 |
13909-04-1 |
|---|---|
製品名 |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
分子式 |
C9H16ClN3O2 |
分子量 |
233.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O2/c1-9(4-2-3-5-9)11-8(14)13(12-15)7-6-10/h2-7H2,1H3,(H,11,14) |
InChIキー |
IYBJGNAJINQPDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
正規SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
13909-04-1 |
同義語 |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



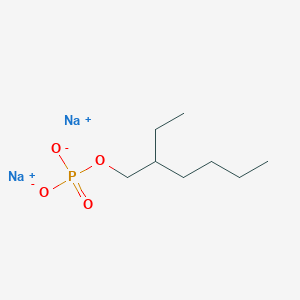
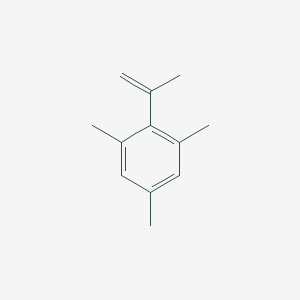
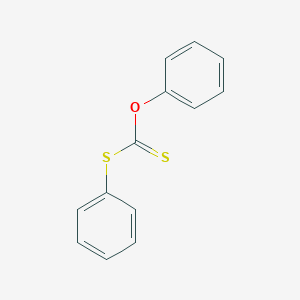
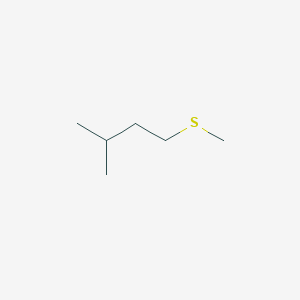
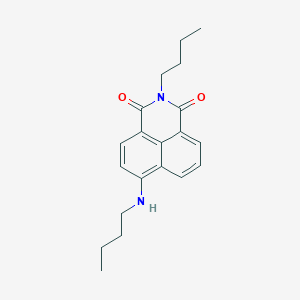
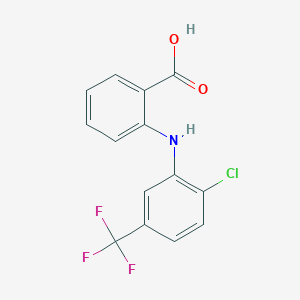
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
